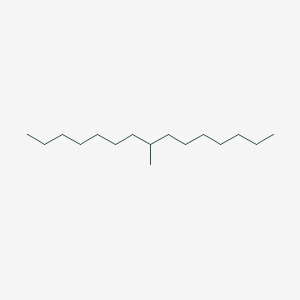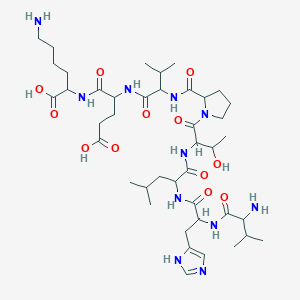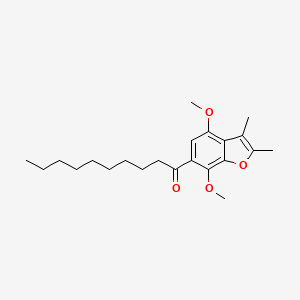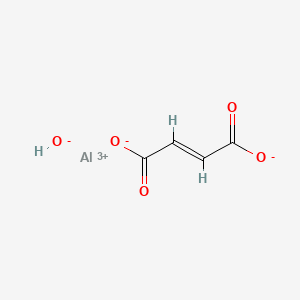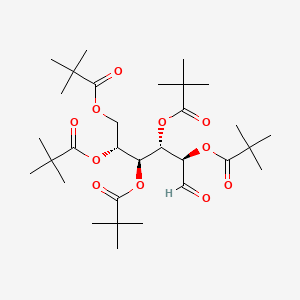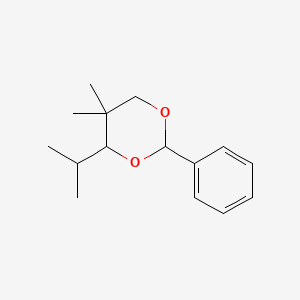
N-(1-(1-Adamantyl)hexyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-Adamantyl)hexyl)formamide is a chemical compound characterized by the presence of an adamantane structure, which is a tricyclic hydrocarbon The adamantane moiety is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-Adamantyl)hexyl)formamide typically involves the reaction of 1-bromoadamantane with formamide. This process can be carried out in two steps:
Formation of N-(1-adamantyl)formamide: 1-bromoadamantane reacts with formamide in the presence of a catalyst to yield N-(1-adamantyl)formamide.
Alkylation: The N-(1-adamantyl)formamide is then alkylated with hexyl bromide to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves optimizing reaction conditions to maximize yield and minimize the use of toxic reagents. The use of aqueous hydrochloric acid for hydrolysis and the implementation of one-pot synthesis methods are common practices .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(1-Adamantyl)hexyl)formamide undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or amines can be employed under mild conditions.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted adamantane compounds.
Aplicaciones Científicas De Investigación
N-(1-(1-Adamantyl)hexyl)formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its use in drug development, particularly for antiviral and anti-Parkinsonian drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanodiamonds.
Mecanismo De Acción
The mechanism of action of N-(1-(1-Adamantyl)hexyl)formamide involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity and stability of the compound, allowing it to effectively penetrate biological membranes. The formamide group can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Adamantyl)formamide
- N-(1-Adamantyl)acetamide
- N-(1-Adamantyl)propionamide
Uniqueness
N-(1-(1-Adamantyl)hexyl)formamide is unique due to its extended alkyl chain, which imparts distinct physicochemical properties compared to other adamantane derivatives. This extended chain can influence the compound’s solubility, stability, and biological activity, making it a valuable candidate for various applications .
Propiedades
Número CAS |
101468-17-1 |
|---|---|
Fórmula molecular |
C17H29NO |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
N-[1-(1-adamantyl)hexyl]formamide |
InChI |
InChI=1S/C17H29NO/c1-2-3-4-5-16(18-12-19)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-16H,2-11H2,1H3,(H,18,19) |
Clave InChI |
AENKDSUMRCXPDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C12CC3CC(C1)CC(C3)C2)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


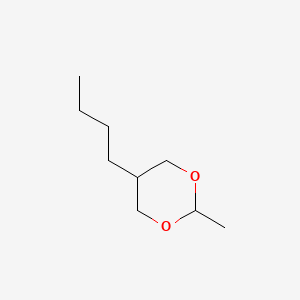
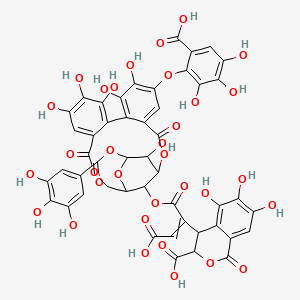

![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
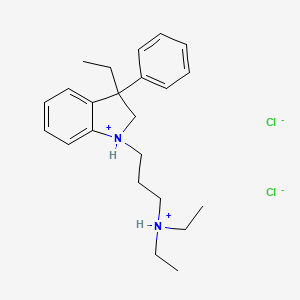
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13748090.png)

